molecular formula C9H11IOS B14760038 (2-Ethoxy-3-iodophenyl)(methyl)sulfane

(2-Ethoxy-3-iodophenyl)(methyl)sulfane

Cat. No.: B14760038
M. Wt: 294.15 g/mol
InChI Key: CFBJOQXHKMUZRT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-Ethoxy-3-iodophenyl)(methyl)sulfane is an organic compound with the molecular formula C9H11IOS. It is a derivative of phenyl sulfane, where the phenyl ring is substituted with ethoxy, iodo, and methyl groups. This compound is used in various chemical syntheses and has applications in organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Ethoxy-3-iodophenyl)(methyl)sulfane typically involves the reaction of 2-ethoxy-3-iodophenol with methyl sulfide under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, and a suitable solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as distillation, crystallization, or chromatography.

Chemical Reactions Analysis

Types of Reactions

(2-Ethoxy-3-iodophenyl)(methyl)sulfane undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the iodo group to a hydrogen atom, forming the corresponding ethoxy-phenyl-methyl sulfane.

    Substitution: The iodo group can be substituted with other nucleophiles, such as amines or thiols, to form different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide can yield the corresponding sulfoxide, while substitution with sodium azide can produce the azido derivative.

Scientific Research Applications

(2-Ethoxy-3-iodophenyl)(methyl)sulfane has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.

    Biology: The compound can be used in the synthesis of biologically active molecules, such as pharmaceuticals and agrochemicals.

    Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of (2-Ethoxy-3-iodophenyl)(methyl)sulfane involves its interaction with specific molecular targets and pathways. The ethoxy and iodo groups can participate in various chemical reactions, while the sulfane moiety can act as a nucleophile or electrophile, depending on the reaction conditions. These interactions can lead to the formation of new chemical bonds and the modification of existing ones, resulting in the desired chemical transformations.

Comparison with Similar Compounds

Similar Compounds

    (2-Iodophenyl)(methyl)sulfane: This compound is similar but lacks the ethoxy group.

    (2-Methoxy-3-iodophenyl)(methyl)sulfane: This compound has a methoxy group instead of an ethoxy group.

    (2-Ethoxy-3-bromophenyl)(methyl)sulfane: This compound has a bromine atom instead of an iodine atom.

Uniqueness

(2-Ethoxy-3-iodophenyl)(methyl)sulfane is unique due to the presence of both ethoxy and iodo groups on the phenyl ring. This combination of substituents provides distinct chemical properties and reactivity, making it valuable in various synthetic applications.

Properties

Molecular Formula

C9H11IOS

Molecular Weight

294.15 g/mol

IUPAC Name

2-ethoxy-1-iodo-3-methylsulfanylbenzene

InChI

InChI=1S/C9H11IOS/c1-3-11-9-7(10)5-4-6-8(9)12-2/h4-6H,3H2,1-2H3

InChI Key

CFBJOQXHKMUZRT-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=CC=C1I)SC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.